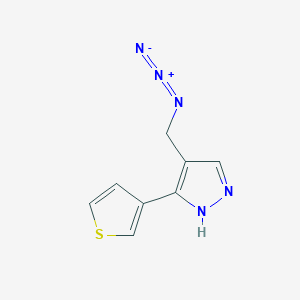
4-(azidométhyl)-3-(thiophène-3-yl)-1H-pyrazole
Vue d'ensemble
Description
“4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C8H7N5S. It is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Applications De Recherche Scientifique
Électronique organique et contrôle de la morphologie
Le dérivé du thiophène est utilisé dans le domaine de l'électronique organique, en particulier dans la conception et le contrôle de la morphologie des matériaux organiques par des techniques d'électropulvérisation. Les caractéristiques du solvant influencent considérablement la morphologie, ce qui est crucial pour les performances des dispositifs électroniques organiques .
Synthèse de porphyrinoïdes
Ce composé sert de brique élémentaire dans la synthèse de porphyrinoïdes, qui sont des composés macrocycliques d'un intérêt considérable en raison de leurs propriétés électroniques et photophysiques. La substitution des motifs pyrrole par des dérivés du thiophène conduit à de nouveaux motifs dans les carbaporphyrines méso-fusionnées .
Analyse pharmaceutique et détection des impuretés
Dans les produits pharmaceutiques, en particulier les substances médicamenteuses sartanes, le groupe azido du composé est essentiel pour la séparation et la détection des impuretés azidées. L'utilisation de méthodes UHPLC-UV-MS permet d'améliorer la sélectivité et la résolution nécessaires à l'analyse de ces impuretés .
Analyse quantitative des impuretés médicamenteuses
Le groupe azido du composé est également essentiel dans l'analyse quantitative des impuretés azidées dans les substances médicamenteuses sartanes. Des méthodes très sensibles et robustes sont employées pour garantir le contrôle de ces impuretés en dessous des niveaux de sécurité .
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole” would be influenced by factors such as its solubility, stability, and reactivity. The azido group might make the compound more reactive, which could affect its metabolism and excretion .
Analyse Biochimique
Biochemical Properties
4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can impact cell signaling pathways, potentially leading to altered cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, altering their conformation and activity . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels, potentially leading to changes in overall metabolic activity . The specific pathways and enzymes involved can vary, but they often include those related to energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The transport and distribution mechanisms are crucial for understanding the overall effects of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole in biological systems.
Subcellular Localization
The subcellular localization of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can influence the interactions of 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole with other biomolecules, thereby modulating its effects on cellular processes.
Propriétés
IUPAC Name |
4-(azidomethyl)-5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S/c9-13-11-4-7-3-10-12-8(7)6-1-2-14-5-6/h1-3,5H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRPXZXUXBUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


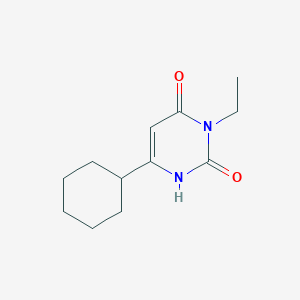
![6-{5-Methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazin-3-amine](/img/structure/B1482430.png)
![2-(Tert-butyl)-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482432.png)
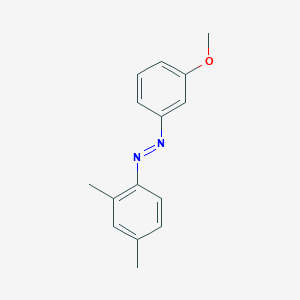

![2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482438.png)
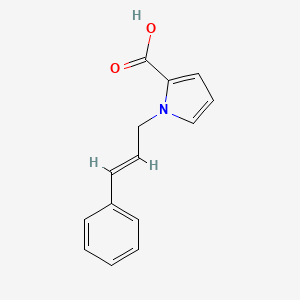

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482441.png)
![2-Cyclopentyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482442.png)
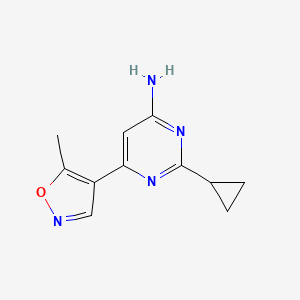

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-ol](/img/structure/B1482446.png)
![2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1482447.png)
